2-Hydroxyanthracene
Overview
Description
Synthesis Analysis
The synthesis of anthracene derivatives, such as 2-Hydroxyanthracene, involves strategic functionalization of the anthracene molecule. Research on similar compounds, like 2-aminoanthraquinones, provides insight into the methodologies that could be applied to 2-Hydroxyanthracene. Gouda et al. (2010) conducted a comprehensive survey on the preparation methods and chemical reactivity of 2-aminoanthraquinone, highlighting the compound's significance as an intermediate for synthesizing a variety of heterocyclic systems (Gouda, Berghot, Shoeib, Elattar, & Khalil, 2010). These methodologies, including condensation reactions, oxidation, and substitution, could potentially be adapted for the synthesis of 2-Hydroxyanthracene.
Molecular Structure Analysis
The molecular structure of 2-Hydroxyanthracene, like other anthracene derivatives, is characterized by the anthracene core with a hydroxyl group at the 2-position. This structural feature significantly influences its electronic and photophysical properties. Studies on related compounds, such as 2-hydroxy-β-nitrostyrenes, reveal the impact of functional groups on the molecular properties and reactivity of such systems. Halimehjani and Ghaffari (2023) reviewed the applications of 2-hydroxy-β-nitrostyrenes, demonstrating the versatility of these bifunctional intermediates in organic synthesis (Halimehjani & Ghaffari, 2023).
Chemical Reactions and Properties
The presence of a hydroxyl group in 2-Hydroxyanthracene introduces unique reactivity patterns, enabling various chemical transformations. For instance, hydroxy groups can undergo nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives. The chemical reactivity and properties of such compounds can be explored through studies on similar systems, where functional groups influence the reaction mechanisms and outcomes.
Physical Properties Analysis
The physical properties of 2-Hydroxyanthracene, including its melting point, boiling point, and solubility, are determined by its molecular structure. The hydroxyl group may enhance solubility in polar solvents compared to unsubstituted anthracene. Analytical methods such as infrared spectroscopy, X-ray powder diffraction, and scanning electron microscopy provide valuable information on the physical characteristics of hydroxyapatite crystals, as discussed by Koutsopoulos (2002), which could be analogous to studying 2-Hydroxyanthracene (Koutsopoulos, 2002).
Chemical Properties Analysis
The chemical properties of 2-Hydroxyanthracene, such as acidity, basicity, and reactivity towards various reagents, are crucial for its applications in organic synthesis and materials science. The hydroxyl group may participate in hydrogen bonding, affecting the compound's chemical behavior and interaction with other molecules. Research on the chemical properties of related compounds, like hydroxyapatite, underscores the importance of functional groups in determining the chemical behavior of such materials.
Scientific Research Applications
1. Biocatalytic Oxidation
- Methods of Application: The kinetic measurements were performed using the fluorimetric method and the critical micelle concentration (CMC) of escin was determined using the dynamic light scattering technique . The experiment was conducted at pH 5.5 and 25 °C .
- Results: It was shown that escin, used in concentrations lower than CMC, decreases or completely stops the peroxidase inactivation and increases the conversion of 2-hydroxyanthracene . This method has less environmental impact compared to traditional decontamination methods .
2. Photocyclodimerization
- Application Summary: 2-Hydroxyanthracene is used in photocyclodimerization studies. In its neutral form, it smoothly photocyclodimerizes to four stereoisomeric [4 + 4]-cyclodimers .
- Methods of Application: The photocyclodimerization of 2-Hydroxyanthracene was examined in the presence of a chiral hydrogen-bonding template .
- Results: The photocyclodimerization resulted in four stereoisomeric [4 + 4]-cyclodimers . The anionic form of 2-Hydroxyanthracene turned out to be photochemically inert .
3. Food Supplements
- Application Summary: 2-Hydroxyanthracene derivatives, including 2-Hydroxyanthracene itself, are used in food supplements for their laxative effect . These substances naturally occur in plants such as aloe or senna species .
- Results: While these substances can improve bowel function, they can also damage DNA and may cause cancer . Therefore, their use in food supplements is controversial .
4. Environmental Decontamination
- Application Summary: 2-Hydroxyanthracene is used in the environmentally friendly method of peroxidase-catalyzed oxidation . This process is particularly important in the context of environmental science, as it represents an environmentally friendly method of decontaminating pollutants .
- Methods of Application: The method involves the use of a biosurfactant, Escin, in the peroxidase-catalyzed oxidation of 2-Hydroxyanthracene . This method has less environmental impact compared to traditional decontamination methods .
- Results: It was shown that Escin, used in concentrations lower than its critical micelle concentration (CMC), decreases or completely stops the peroxidase inactivation and increases the conversion of 2-Hydroxyanthracene .
6. Pharmaceutical Research
Safety And Hazards
properties
IUPAC Name |
anthracen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWUVWMUXGILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210192 | |
Record name | 2-Anthracenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyanthracene | |
CAS RN |
613-14-9 | |
Record name | 2-Hydroxyanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Anthrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyanthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anthracenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ANTHROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1C592Z5Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.